5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine
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Overview
Description
5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methyl group, an oxan-4-yl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-bromo-1-methyl-1-oxane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxan-4-yl group, where nucleophiles like amines or thiols can replace the oxan-4-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Amino or thio-substituted thiazoles
Scientific Research Applications
5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(oxan-4-yl)-1,3-thiazol-2-amine
- 5-Methyl-4-(oxan-4-yl)-1,3-thiazole
- 5-Methyl-4-(oxan-4-yl)-1,3-thiazolidine
Uniqueness
5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine is unique due to the presence of both the oxan-4-yl and thiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6-8(11-9(10)13-6)7-2-4-12-5-3-7/h7H,2-5H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEMBTVKXXXPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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